(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

Catalog No.
S6612855
CAS No.
945864-47-1
M.F
C26H28ClNO3
M. Wt
438.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-...

CAS Number

945864-47-1

Product Name

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole

IUPAC Name

tert-butyl (1S)-1-(chloromethyl)-9-methyl-5-phenylmethoxy-1,2-dihydrobenzo[e]indole-3-carboxylate

Molecular Formula

C26H28ClNO3

Molecular Weight

438.0 g/mol

InChI

InChI=1S/C26H28ClNO3/c1-17-9-8-12-20-22(30-16-18-10-6-5-7-11-18)13-21-24(23(17)20)19(14-27)15-28(21)25(29)31-26(2,3)4/h5-13,19H,14-16H2,1-4H3/t19-/m1/s1

InChI Key

RVOVHCHSWKXMQF-LJQANCHMSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC3=C2C(CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC3=C2[C@@H](CN3C(=O)OC(C)(C)C)CCl)OCC4=CC=CC=C4
  • Chemical Databases: Searches of scientific databases like PubChem and the Chemical Abstracts Service (CAS) did not yield any published research papers directly referencing this specific compound.
  • Commercial Availability: Several chemical suppliers offer (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole, suggesting potential use in research, but the specific applications are not disclosed [, ].
  • The presence of the indole core structure suggests possible applications in medicinal chemistry, as indoles are a prevalent scaffold in many biologically active molecules [].
  • The chloromethyl group is a reactive functionality often used for alkylation reactions, which could be useful in the synthesis of more complex molecules [].

Further Investigation:

  • Scientific literature searches with broader keywords related to the structure and functional groups of the molecule might reveal related research.
  • Inquiries with chemical suppliers who offer the compound might provide insights into its intended research use (although they might not disclose confidential customer information).

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole is a complex organic compound belonging to the indole family, characterized by its unique structure and functional groups. Its systematic name is tert-butyl (S)-5-(benzyloxy)-1-(chloromethyl)-9-methyl-1,2-dihydro-3H-benzo[e]indole-3-carboxylate, with a molecular formula of C26H28ClNO3 and a molecular weight of 437.96 g/mol. The compound features a chloromethyl group, a benzyloxy substituent, and a tert-butyl protective group, which contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis .

  • Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The chloromethyl group can be reduced to a methyl group utilizing reducing agents like lithium aluminum hydride.
  • Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions with amines or thiols, leading to the formation of various substituted derivatives .

Research indicates that compounds in the indole family exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest potential effectiveness against various bacterial strains.
  • Antiviral Activity: Compounds similar to (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl have shown promise in inhibiting viral replication.
  • Anticancer Potential: Preliminary investigations indicate that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis and cell cycle regulation .

The synthesis of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole typically involves several steps:

  • Fischer Indole Synthesis: This method converts aryl hydrazones into indoles under acidic conditions.
  • Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylic acid during subsequent reactions.
  • Chloromethylation: The introduction of the chloromethyl group is achieved through halogenation reactions involving suitable precursors .

(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole has several applications:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules and heterocycles.
  • Pharmaceutical Development: Investigated for its potential use in drug design due to its biological activity.
  • Material Science: Utilized in developing new materials and chemical processes, including catalysis and polymer synthesis .

The interaction studies of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole focus on its binding affinities with various biological targets. These studies are crucial for understanding how the compound may modulate biological pathways:

  • Enzyme Inhibition: Potential interactions with enzymes involved in metabolic pathways could provide insights into its mechanism of action.
  • Receptor Binding: Investigations into binding affinities with specific receptors may reveal therapeutic potentials in treating diseases .

Several compounds share structural similarities with (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole. Here are some examples:

Compound NameStructural FeaturesUnique Aspects
1-(Chloromethyl)indoleChloromethyl groupSimpler structure; less sterically hindered
5-HydroxyindoleHydroxyl substituentLacks benzyloxy group; different biological activity
9-MethylindoleMethyl substituent at position 9No chloromethyl or benzyloxy groups; simpler reactivity profile

The uniqueness of (S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl lies in its combination of protective groups and functional substituents that enhance its reactivity and potential applications in drug development and organic synthesis .

XLogP3

6.2

Hydrogen Bond Acceptor Count

3

Exact Mass

437.1757714 g/mol

Monoisotopic Mass

437.1757714 g/mol

Heavy Atom Count

31

Dates

Modify: 2023-11-23

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